molecular formula C6H9BrCl2N2 B6591005 (6-Bromopyridin-3-yl)methanamine dihydrochloride CAS No. 1251953-04-4

(6-Bromopyridin-3-yl)methanamine dihydrochloride

Cat. No.: B6591005
CAS No.: 1251953-04-4
M. Wt: 259.96 g/mol
InChI Key: SHFZHNCEXZZQIN-UHFFFAOYSA-N
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Description

Significance of Pyridylmethanamine Scaffolds in Organic Synthesis

The pyridylmethanamine scaffold is a privileged structural motif in organic synthesis and medicinal chemistry. semanticscholar.orgnih.gov Pyridine (B92270) and its derivatives are fundamental components in a vast number of biologically active compounds, including natural products like vitamins and alkaloids, as well as a multitude of FDA-approved drugs. bldpharm.come3s-conferences.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts basicity, which can be crucial for molecular recognition and binding to biological targets. mdpi.com

The incorporation of a methanamine group onto the pyridine ring introduces a key functional handle. This primary amine can readily participate in a wide array of chemical reactions, such as amide bond formation, reductive amination, and the synthesis of various heterocyclic systems. This versatility allows chemists to easily introduce diverse substituents and build molecular complexity, making pyridylmethanamine derivatives highly sought-after building blocks in drug discovery programs. nih.govbldpharm.com The pyridine scaffold often enhances the solubility and bioavailability of molecules, properties that are critical for the development of effective therapeutic agents. nih.gov

Drug NameTherapeutic AreaSignificance of Pyridine Scaffold
Loratadine (Claritin) AntihistamineThe pyridine ring is a key structural component.
Nevirapine Antiviral (HIV)Part of the core heterocyclic structure essential for its activity.
Isoniazid Antibiotic (Tuberculosis)A primary drug for the treatment of tuberculosis. beilstein-journals.org
Abiraterone Acetate Anticancer (Prostate)A pyridine-containing drug used in hormone therapy. beilstein-journals.org
Piroxicam Anti-inflammatory (NSAID)Used for arthritis and other inflammatory conditions. beilstein-journals.org

Overview of the Compound's Role as a Versatile Synthetic Building Block

(6-Bromopyridin-3-yl)methanamine (B111386) dihydrochloride (B599025) serves as a highly versatile synthetic building block due to its distinct reactive sites. The primary amine group (-CH₂NH₂) is a nucleophilic center that can be readily derivatized. For instance, it can be acylated to form amides, reacted with aldehydes or ketones in reductive amination to yield secondary or tertiary amines, or used as a precursor for the synthesis of nitrogen-containing heterocycles like imidazopyridines. researchgate.netnih.gov The synthesis of imidazopyridine derivatives is of particular interest as this class of compounds exhibits a wide range of biological activities, including anticancer and anti-inflammatory properties. nih.govnih.govmdpi.com

Simultaneously, the bromine atom on the pyridine ring at the 6-position provides an electrophilic site amenable to a variety of transition metal-catalyzed cross-coupling reactions. Reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings allow for the introduction of new carbon-carbon or carbon-heteroatom bonds at this position. This dual reactivity enables chemists to perform sequential modifications on the molecule, building complex structures in a controlled and predictable manner. For example, a researcher could first modify the aminomethyl side chain and then use the bromo substituent to introduce an aryl or alkyl group via a cross-coupling reaction, or vice versa. This strategic functionalization is a cornerstone of modern synthetic chemistry, particularly in the generation of libraries of compounds for drug discovery screening. The utility of related compounds like N-((6-Bromopyridin-3-yl)methyl)piperidin-3-amine hydrochloride as intermediates further underscores the synthetic potential of this molecular framework. beilstein-journals.org

Research Context within Halogenated Heterocyclic Chemistry

Halogenated heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. researchgate.netnih.gov The introduction of halogen atoms into a heterocyclic scaffold can profoundly influence a molecule's physicochemical properties. nih.gov Halogens can modulate lipophilicity, which affects cell membrane permeability, and can alter metabolic stability by blocking sites susceptible to enzymatic degradation. researchgate.net Furthermore, halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding affinity.

The field of halogenated heterocyclic chemistry focuses on developing new methods for the selective introduction of halogens into heterocyclic rings and exploring the utility of these compounds as synthetic intermediates. researchgate.netnih.govnih.gov Halopyridines, such as the 6-bromopyridine moiety in the title compound, are particularly valuable building blocks. researchgate.netnih.gov The carbon-halogen bond serves as a versatile anchor for a wide range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, which have revolutionized the synthesis of complex organic molecules. Research in this area is driven by the need to access novel chemical structures with tailored properties for applications in pharmaceuticals, agrochemicals, and functional materials. researchgate.netnih.gov The study and application of (6-Bromopyridin-3-yl)methanamine dihydrochloride are firmly situated within this broader effort to leverage the unique properties of halogenated heterocycles for the advancement of chemical synthesis.

Properties

IUPAC Name

(6-bromopyridin-3-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2.2ClH/c7-6-2-1-5(3-8)4-9-6;;/h1-2,4H,3,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFZHNCEXZZQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)Br.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Bromopyridin 3 Yl Methanamine Dihydrochloride

Established Synthetic Routes from Pyridine (B92270) Precursors

The most common and well-documented approaches for the synthesis of (6-Bromopyridin-3-yl)methanamine (B111386) dihydrochloride (B599025) begin with appropriately substituted pyridine precursors. These routes are characterized by a sequence of reactions that first establish the brominated pyridine ring, followed by the formation of the essential methanamine side chain.

Bromination Strategies for Pyridine Ring Systems

The introduction of a bromine atom at the 6-position of the pyridine ring is a critical initial step in many synthetic pathways. The reactivity of the pyridine ring towards electrophilic substitution is lower than that of benzene, and the position of substitution is influenced by the directing effects of existing substituents and the reaction conditions. For precursors like 3-substituted pyridines, direct bromination can be challenging and may lead to a mixture of products. Therefore, synthetic strategies often involve starting with a pre-functionalized pyridine ring where the bromine atom is already in place or can be introduced with high regioselectivity.

Formation of the Methanamine Moiety: Reductive Amination and Nucleophilic Approaches

With the 6-bromopyridine scaffold in hand, the focus shifts to the installation of the methanamine group at the 3-position. Two primary methods are widely employed: the reductive amination of a carbonyl group and the reduction of a nitrile.

Reductive Amination of 6-Bromopyridine-3-carbaldehyde: This is a versatile and widely used method for forming amines. The process involves the reaction of 6-bromopyridine-3-carbaldehyde with an amine source, typically ammonia (B1221849) or a protected form of ammonia, to form an intermediate imine. This imine is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed for this transformation.

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The choice of reducing agent can be critical in optimizing the reaction, as it needs to be selective for the imine over the starting aldehyde.

Reduction of 6-Bromopyridine-3-carbonitrile: An alternative and efficient route to (6-Bromopyridin-3-yl)methanamine involves the reduction of 6-bromopyridine-3-carbonitrile. This method is particularly effective due to the accessibility of the nitrile precursor. The nitrile group can be reduced to a primary amine using various powerful reducing agents.

Catalytic hydrogenation is a frequently employed method for this transformation. Catalysts such as Raney Nickel, palladium on carbon (Pd/C), and platinum oxide (PtO₂) are effective under hydrogen pressure. preciouscatalyst.comacs.orgwikipedia.org The reaction conditions, including pressure, temperature, and solvent, are crucial for achieving high yields and minimizing side reactions. Raney Nickel, a versatile hydrogenation catalyst, is often used for the reduction of nitriles to amines. preciouscatalyst.comwikipedia.org

The final step in the synthesis is the formation of the dihydrochloride salt. This is typically achieved by treating the free base of (6-Bromopyridin-3-yl)methanamine with a solution of hydrochloric acid in a suitable solvent, such as ethanol (B145695) or diethyl ether, leading to the precipitation of the desired salt.

Table 1: Comparison of Established Synthetic Routes

Starting Material Key Transformation Reagents and Conditions Typical Yields

Alternative Synthetic Pathways and Novel Transformations

Beyond the well-established routes, ongoing research explores more innovative and efficient methods for the synthesis of substituted pyridines, including (6-Bromopyridin-3-yl)methanamine dihydrochloride. These alternative pathways often leverage organometallic chemistry and multicomponent reactions to construct the target molecule with greater efficiency and diversity.

Exploiting Organometallic Reagents in Synthesis

Organometallic reagents, such as Grignard and organolithium reagents, offer powerful tools for the functionalization of pyridine rings. While direct application to the synthesis of (6-Bromopyridin-3-yl)methanamine is not extensively documented in readily available literature, the principles of these reactions suggest potential synthetic strategies. For instance, a Grignard reagent could be prepared from a suitable bromopyridine and then reacted with an electrophile to introduce the desired aminomethyl precursor. mdpi.commdpi.com

Multicomponent Reactions Incorporating the Bromopyridine Unit

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. While specific MCRs for the direct synthesis of (6-Bromopyridin-3-yl)methanamine are not prominently reported, well-known MCRs like the Passerini and Ugi reactions provide a conceptual framework for the convergent synthesis of highly substituted molecules. preciouscatalyst.comsemanticscholar.orgresearchgate.net A hypothetical MCR could involve a 6-bromopyridine-containing aldehyde or amine as one of the components, leading to a rapid assembly of a precursor to the target molecule.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield, minimize reaction times, and ensure high purity. For the synthesis of this compound, optimization efforts would typically focus on several key parameters of the established synthetic routes.

In the case of reductive amination , optimization would involve screening different reducing agents, solvents, temperatures, and reaction times. The choice of the amine source and the pH of the reaction medium can also significantly influence the outcome.

For the reduction of 6-bromopyridine-3-carbonitrile , the focus of optimization is often on the catalyst system and the reaction conditions for hydrogenation.

Table 2: Parameters for Optimization in Catalytic Hydrogenation of 6-Bromopyridine-3-carbonitrile

Parameter Variables Impact on Reaction
Catalyst Raney Ni, Pd/C, PtO₂, Rh/Al₂O₃ Activity, selectivity, and catalyst poisoning
Catalyst Loading Weight percentage relative to substrate Reaction rate and cost-effectiveness
Hydrogen Pressure Typically 1-100 atm Reaction rate and completeness of reduction
Temperature Room temperature to elevated temperatures Reaction kinetics and potential for side reactions
Solvent Alcohols (e.g., Methanol, Ethanol), Ethers (e.g., THF) Substrate solubility and catalyst performance
Additives Acids or bases to control pH Can influence catalyst activity and selectivity

Detailed academic studies focusing specifically on the optimization of these parameters for the synthesis of this compound are not extensively available in the public domain. However, the general principles of optimizing nitrile reductions and reductive aminations are well-established in the chemical literature and would be directly applicable. High yields are often achievable under optimized conditions for these reliable transformations.

Stereoselective Synthesis Approaches (if applicable from broader research)

While (6-bromopyridin-3-yl)methanamine itself is an achiral molecule, the broader field of organic synthesis has developed numerous stereoselective methods for the preparation of chiral amines and pyridine derivatives. These approaches are relevant as they could be adapted for the synthesis of chiral analogs of the target compound, which may be of interest in various research contexts.

One major strategy for the asymmetric synthesis of amines involves the use of chiral catalysts or reagents that can differentiate between enantiotopic faces of a prochiral precursor. For instance, the asymmetric reduction of prochiral ketones is a well-established method for producing chiral secondary alcohols, which can then be converted to chiral amines. nih.gov Catalytic systems, such as those based on oxazaborolidines (CBS reduction), have proven effective in this regard. nih.gov

In the context of pyridine derivatives, stereoselective dearomatization reactions have emerged as a powerful tool for the synthesis of chiral piperidines and other saturated heterocyclic systems. researchgate.net These reactions can involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of nucleophilic additions to activated pyridine rings.

Furthermore, the asymmetric synthesis of β-substituted GABA derivatives has been achieved through Michael additions to α,β-unsaturated nitroalkenes, catalyzed by chiral organocatalysts like diphenylprolinol silyl (B83357) ether. mdpi.com The resulting nitro compounds can then be reduced to the corresponding chiral amines. This methodology highlights the potential for creating chiral centers adjacent to an aromatic ring.

For the synthesis of chiral aminomethyl pyridine analogues, one could envision the asymmetric reduction of a corresponding imine or the use of biocatalytic methods. ω-Transaminases, for example, are enzymes that can catalyze the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com Through protein engineering, the substrate scope of these enzymes can be expanded to accommodate a variety of bulky substrates. mdpi.com

While not directly applied to the synthesis of (6-bromopyridin-3-yl)methanamine in the reviewed literature, these stereoselective methodologies represent the current state of the art in asymmetric synthesis and provide a conceptual framework for the potential preparation of chiral derivatives.

Chemical Transformations and Reactivity Profiles

Reactivity at the Bromine Atom

The bromine atom at the 6-position of the pyridine (B92270) ring is a versatile handle for introducing molecular diversity, primarily through carbon-carbon bond-forming cross-coupling reactions and nucleophilic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon bonds. The bromo-substituent on the electron-deficient pyridine ring of (6-Bromopyridin-3-yl)methanamine (B111386) serves as an excellent electrophilic partner in these transformations.

Suzuki Reaction

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used for the synthesis of biaryl and heteroaryl compounds. wikipedia.org The general mechanism involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the activated boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgharvard.edu The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts. organic-chemistry.org For a substrate like (6-Bromopyridin-3-yl)methanamine, the Suzuki reaction provides a direct route to introduce aryl or vinyl substituents at the 6-position of the pyridine ring.

Table 1: Example Conditions for Suzuki Coupling of a Bromopyridine Derivative
Coupling PartnerCatalystLigandBaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(OAc)₂SPhosK₃PO₄Dioxane/Water60>95 harvard.edu
Potassium PhenyltrifluoroboratePd(OAc)₂NoneCs₂CO₃Water10094 youtube.com

Sonogashira Reaction

The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. wikipedia.orgnih.gov This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. The generally accepted mechanism involves a palladium cycle, similar to other cross-coupling reactions, and a copper cycle, where a copper(I) acetylide is formed as a key reactive intermediate. wikipedia.org The reaction can be performed under mild, often room-temperature, conditions. soton.ac.uk This method has been successfully applied to various bromopyridine substrates, demonstrating its utility for the alkynylation of compounds like (6-Bromopyridin-3-yl)methanamine. soton.ac.ukscirp.org

Table 2: Example Conditions for Sonogashira Coupling of Bromopyridine Derivatives
SubstrateAlkyne PartnerPd CatalystCu Co-catalystBaseSolventTemp (°C)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂CuIDMFDMF10093 scirp.org
6-Bromo-3-fluoro-2-cyanopyridine1-Ethynyl-4-ethylbenzenePd(PPh₃)₄CuIEt₃NTHF/Et₃NRT93-95 soton.ac.uk
2-Bromo-5-nitropyridineTrimethylsilylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHFRT93 researchgate.net

Heck Reaction

The Mizoroki-Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. libretexts.orgmdpi.com This reaction is a cornerstone for C(sp²)-C(sp²) bond formation. The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the final product. libretexts.org The Heck reaction can be used to introduce alkenyl groups at the 6-position of the pyridine ring, providing access to stilbene (B7821643) analogues and other vinyl-substituted pyridines.

Table 3: Example Conditions for a Heck Reaction
Halide PartnerAlkene PartnerCatalystLigandBaseSolventTemp (°C)Reference
o-Bromoanilineα-BromostyrenePd₂(dba)₃DavePhosNaOtBuToluene100 nih.gov
Aryl BromideStyrenePd(OAc)₂P(o-tol)₃Et₃NAcetonitrile100General Protocol

Negishi Reaction

The Negishi coupling involves the reaction between an organohalide and an organozinc compound, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org It is renowned for its broad scope and high functional group tolerance. wikipedia.orgorgsyn.org The reaction allows for the formation of C-C bonds between sp³-, sp²-, and sp-hybridized carbon atoms. wikipedia.org A key advantage of the Negishi reaction is the high reactivity of the organozinc reagents, which often allows for milder reaction conditions compared to other cross-coupling methods. This makes it particularly suitable for the synthesis of complex molecules containing sensitive functional groups. wikipedia.orgorgsyn.org

Table 4: Example Conditions for a Negishi Reaction
Halide PartnerOrganozinc PartnerCatalystLigandSolventTemp (°C)Reference
Aryl BromideAlkylzinc BromidePd₂(dba)₃PCyp₃THF/NMP80 researchgate.net
2-BromopyridineArylzinc ChloridePd(P(t-Bu)₃)₂-THFRT organic-chemistry.org

Nucleophilic Aromatic Substitution Strategies on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for heteroaromatic compounds. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which facilitates nucleophilic attack, especially at the α (2- and 6-) and γ (4-) positions. youtube.com In (6-Bromopyridin-3-yl)methanamine, the bromine atom is located at an activated α-position.

The SNAr reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the leaving group (bromide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored by the expulsion of the bromide leaving group. fishersci.co.uk This pathway allows for the direct displacement of the bromine atom by various nucleophiles, such as amines, alkoxides, and thiolates, providing a direct route to a diverse range of 6-substituted pyridine derivatives. fishersci.co.ukresearchgate.net

Reactions Involving the Primary Amine Group

The primary aminomethyl group (-CH₂NH₂) is a nucleophilic center that readily participates in a variety of classical amine reactions, allowing for extensive derivatization.

Acylation and Sulfonylation for Derivatization

Primary amines are readily acylated by reacting with acylating agents like acyl chlorides or anhydrides in the presence of a base to form stable amide derivatives. Similarly, sulfonylation occurs upon reaction with sulfonyl chlorides to yield sulfonamides. These reactions are robust and high-yielding, and they are frequently used to modify the properties of the parent amine or to install protecting groups. For (6-Bromopyridin-3-yl)methanamine, these reactions provide access to a wide array of amide and sulfonamide derivatives, which are common motifs in biologically active compounds.

Alkylation Reactions and Formation of Secondary/Tertiary Amines

The nitrogen atom of the primary amine can be alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides can be difficult to control and often leads to over-alkylation. masterorganicchemistry.com

A more controlled and widely used method is reductive amination . wikipedia.orgsynplechem.com This process involves the initial condensation of the primary amine with an aldehyde or ketone to form an intermediate imine or enamine. This intermediate is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.com Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the unreacted carbonyl compound. masterorganicchemistry.com This powerful technique allows for the systematic construction of a diverse library of secondary and tertiary amines from (6-Bromopyridin-3-yl)methanamine.

Condensation Reactions and Schiff Base Formation

Primary amines undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. science.govekb.eg The reaction is typically reversible and is often carried out by refluxing the reactants in a suitable solvent, with removal of the water formed during the reaction to drive the equilibrium towards the product. The resulting C=N double bond in the Schiff base is a versatile functional group that can itself be a target for further transformations or act as a ligand for metal complexes. researchgate.netunsri.ac.id The reaction of (6-Bromopyridin-3-yl)methanamine with various carbonyl compounds provides straightforward access to a range of Schiff base derivatives.

Reactivity of the Pyridine Nitrogen

Protonation Equilibria and Salt Formation Dynamics

(6-Bromopyridin-3-yl)methanamine dihydrochloride (B599025) possesses two basic centers capable of protonation: the primary aliphatic amine and the sp²-hybridized pyridine nitrogen. The basicity of these two sites differs significantly. The aminomethyl group is expected to have a pKa value similar to that of benzylamine (B48309) (~9.3), while the pyridine nitrogen's basicity is comparable to that of 3-methylpyridine (B133936) (pKa ~5.7), reduced somewhat by the electron-withdrawing bromo substituent. mdpi.com

Therefore, in an aqueous medium, the protonation is sequential. The more basic aminomethyl nitrogen is protonated first, followed by the less basic pyridine nitrogen as the pH decreases. libretexts.orglibretexts.org The dihydrochloride salt form indicates that at a sufficiently low pH, both nitrogen atoms exist in their protonated, ammonium (B1175870) and pyridinium (B92312), forms. The equilibrium between the different protonated species is dynamic and highly pH-dependent.

The equilibrium can be described as follows:

B-Py + 2H⁺ ⇌ [H-B-Py]⁺ + H⁺ ⇌ [H-B-Py-H]²⁺

Where B represents the -CH₂NH₂ group and Py represents the pyridine ring.

The table below provides estimated pKa values for the conjugate acids of the basic centers in (6-Bromopyridin-3-yl)methanamine.

Basic CenterEstimated pKa of Conjugate AcidPredominant Species at pH 7
Aminomethyl Group (-CH₂NH₂)~9.0 - 9.5Protonated (-CH₂NH₃⁺)
Pyridine Nitrogen~5.0 - 5.5Neutral

Coordination Chemistry with Metal Centers

The presence of two nitrogen donor atoms—the primary amine and the pyridine nitrogen—allows (6-Bromopyridin-3-yl)methanamine to function as a bidentate ligand in coordination chemistry. It can form stable five-membered chelate rings with various transition metal centers. This chelating ability is analogous to that of other well-known aminomethylpyridine ligands. nih.gov

The coordination of this ligand to a metal center can be highly relevant to catalysis. The electronic properties of the pyridine ring, and thus the catalytic activity of the metal complex, can be fine-tuned by substituents. nih.gov In this case, the electron-withdrawing bromine atom at the 6-position decreases the electron density on the pyridine nitrogen. This can affect the thermodynamic stability and redox potential of the resulting metal complex. For instance, in iron complexes, electron-withdrawing groups on the pyridine ligand have been shown to make the metal center more electron-deficient and potentially more reactive in certain catalytic C-C coupling reactions. nih.gov

Complexes formed with metals like palladium, copper, ruthenium, or iron could find applications in various catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidation catalysis. agosr.comnih.gov The combination of a pyridine "π-acceptor" component and an amine "σ-donor" component provides a versatile electronic environment for a coordinated metal catalyst.

Mechanistic Investigations of Key Reactions

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

While specific mechanistic studies on (6-Bromopyridin-3-yl)methanamine dihydrochloride are not widely published, the methodologies for elucidating its reaction pathways are well-established.

Kinetic Studies: For a given transformation, such as N-acylation or cyclization, kinetic analysis would provide crucial mechanistic insight. By systematically varying the concentrations of reactants and catalysts and monitoring the reaction rate, a rate law can be determined. For example, in a Pictet-Spengler type reaction, determining the reaction order with respect to the amine, the carbonyl compound, and the acid catalyst would clarify the rate-determining step—whether it is the initial imine formation or the subsequent ring closure. nih.gov Rapid reaction techniques, such as stopped-flow spectrophotometry, could be employed to detect and characterize short-lived intermediates, like the iminium ion. nih.gov

Spectroscopic Studies: Spectroscopic methods are indispensable for identifying intermediates and confirming product structures.

NMR Spectroscopy (¹H, ¹³C): Can be used to monitor the progress of a reaction in real-time and to characterize the structure of intermediates and final products. Changes in chemical shifts upon protonation can also be used to determine pKa values. scielo.org.mx

FTIR Spectroscopy: Useful for tracking the disappearance of starting functional groups (e.g., N-H stretches of the primary amine) and the appearance of new ones (e.g., C=N stretch of an imine intermediate). acs.org

Mass Spectrometry: Can help identify intermediates by capturing their mass-to-charge ratio, providing evidence for proposed reaction pathways.

Computational studies using Density Functional Theory (DFT) could further complement experimental findings by modeling reaction energy profiles, transition state structures, and the stability of intermediates, thereby distinguishing between possible mechanistic pathways (e.g., concerted vs. stepwise). mdpi.com

Role of the Dihydrochloride Salt in Reaction Pathways

The dihydrochloride salt form of (6-Bromopyridin-3-yl)methanamine is not merely a storage convenience; it plays a profound role in dictating the compound's reactivity. The protonation state of the nitrogen centers directly influences the electronic properties of the molecule and the availability of nucleophilic sites.

In its dihydrochloride form, both nitrogen atoms are protonated. The aminomethyl group exists as an ammonium ion (-CH₂NH₃⁺), which is non-nucleophilic and acts as a strong electron-withdrawing group through induction. The pyridine ring exists as a pyridinium ion, which is highly electron-deficient. This deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). nih.gov

Therefore, the salt form acts as a "protected" version of the amine. For reactions requiring the nucleophilicity of the primary amine, such as acylation, alkylation, or condensation to form an imine, the addition of at least one equivalent of a base is mandatory to deprotonate the ammonium group. The choice of base and stoichiometry is critical. Adding one equivalent of base would yield the mono-cationic species with a free primary amine and a protonated pyridinium ring, a species poised for intramolecular cyclization. Adding two equivalents would generate the neutral free base.

Conversely, for reactions like a potential SNAr at the bromine-bearing carbon, the pyridinium salt form is advantageous. The positive charge on the nitrogen atom withdraws electron density from the ring, stabilizing the negatively charged Meisenheimer complex intermediate and accelerating the rate of substitution by a nucleophile.

The following table summarizes the influence of the salt form on different reaction types.

Reaction TypeRole of Dihydrochloride SaltRequired Condition
N-Acylation / N-AlkylationInhibitory (Amine is non-nucleophilic)Addition of ≥ 1 eq. of base
Imine Formation / Pictet-SpenglerInhibitory (Amine is non-nucleophilic)Addition of ≥ 1 eq. of base
Nucleophilic Aromatic Substitution (at C-Br)Activating (Pyridinium ring is electron-deficient)No base required; may proceed faster than neutral form
Electrophilic Aromatic SubstitutionDeactivating (Pyridinium ring is highly electron-deficient)Not a feasible reaction pathway

Advanced Spectroscopic and Structural Elucidation Techniques

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For (6-Bromopyridin-3-yl)methanamine (B111386) dihydrochloride (B599025), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton and carbon signals.

A ¹H NMR spectrum of (6-Bromopyridin-3-yl)methanamine dihydrochloride is available, though detailed assignments and coupling constants are not fully reported in the public domain. nih.gov The protonation of the pyridine (B92270) nitrogen and the primary amine in the dihydrochloride salt would lead to significant downfield shifts of the aromatic and methylene (B1212753) protons compared to the free base, due to the increased electron-withdrawing effect.

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the pyridine ring. The proton at the C2 position, being adjacent to the protonated pyridine nitrogen, would likely appear as the most downfield signal. The protons at C4 and C5 would also be influenced by the bromine at C6 and the aminomethyl group at C3. The methylene protons of the aminomethyl group would likely appear as a singlet, shifted downfield due to the adjacent protonated amino group.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. Six distinct signals would be expected, corresponding to the five carbons of the pyridine ring and the one carbon of the methylene group. The carbon atoms attached to the electronegative bromine and nitrogen atoms would be significantly deshielded and appear at a lower field.

To definitively assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. A COSY spectrum would reveal the coupling relationships between adjacent protons, while HSQC and HMBC spectra would establish the correlations between protons and their directly attached or long-range carbons, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on general principles and data for similar structures, as detailed experimental data is not publicly available.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H28.5 - 8.8-
H48.0 - 8.3-
H57.6 - 7.9-
CH₂4.2 - 4.540 - 45
C2-150 - 155
C3-135 - 140
C4-140 - 145
C5-125 - 130
C6-145 - 150

Dynamic NMR (DNMR) studies could be employed to investigate any conformational exchange processes occurring in the molecule, such as the rotation around the C3-CH₂ bond. By acquiring NMR spectra at different temperatures, it would be possible to determine the energy barriers for these processes if they are within the NMR timescale. However, for a relatively simple molecule like this compound, significant dynamic processes are not expected under standard conditions.

High-Resolution Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the molecular formula of a compound and for studying its fragmentation pathways. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, which would confirm its elemental composition.

The fragmentation pattern in the mass spectrum would offer valuable structural information. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of (6-Bromopyridin-3-yl)methanamine (Note: Fragmentation is described for the free base, which is what is typically observed in the gas phase.)

m/zProposed Fragment
187/189[M]⁺ (molecular ion)
170/172[M - NH₃]⁺
108[M - Br]⁺
78[C₅H₄N]⁺ (pyridine ring)

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the protonated primary amine and the C-H stretches of the aromatic ring and the methylene group. The C=C and C=N stretching vibrations of the pyridine ring would also be observable.

Raman spectroscopy would be particularly useful for observing the vibrations of the C-Br bond and the symmetric vibrations of the pyridine ring, which may be weak in the IR spectrum.

Table 3: Expected Vibrational Frequencies for this compound

Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H Stretch (R-NH₃⁺)3200-2800 (broad)Weak
Aromatic C-H Stretch3100-3000Strong
Aliphatic C-H Stretch3000-2850Strong
C=C, C=N Ring Stretch1600-1450Strong
C-Br Stretch600-500Strong

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure (if chromophoric)

This compound contains a pyridine ring, which is a chromophore that absorbs ultraviolet (UV) radiation. UV-Visible spectroscopy could be used to study the electronic transitions within the molecule. The absorption spectrum would be expected to show π-π* transitions characteristic of the pyridine ring. The position and intensity of the absorption maxima would be sensitive to the substitution pattern and the protonation state of the molecule.

Fluorescence spectroscopy could also be employed to investigate the molecule's emissive properties upon excitation with UV light. However, simple pyridine derivatives are often not strongly fluorescent. Any observed fluorescence would provide insights into the excited-state properties of the molecule.

Computational and Theoretical Chemistry Studies of 6 Bromopyridin 3 Yl Methanamine Dihydrochloride

Computational and theoretical chemistry provide powerful tools for understanding the structure, properties, and reactivity of molecules at an atomic and electronic level. For (6-Bromopyridin-3-yl)methanamine (B111386) dihydrochloride (B599025), these methods offer insights that are complementary to experimental data, allowing for a detailed exploration of its electronic structure, conformational landscape, and potential chemical transformations.

Applications in Synthetic Chemistry and Chemical Biology

Role as a Precursor in the Synthesis of Complex Organic Molecules

This compound serves as a pivotal precursor in the elaboration of more intricate molecular frameworks, enabling the introduction of the pyridinylmethylamine moiety into larger structures.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. While direct examples of the use of (6-Bromopyridin-3-yl)methanamine (B111386) dihydrochloride (B599025) in the construction of such systems are not extensively detailed in publicly available literature, its structural motifs are present in various patented compounds. For instance, patent WO2018086604A1 describes nitrogen-containing heterocyclic compounds that are designed to interact with bromodomains of the BET family of proteins, which are implicated in diseases such as cancer and inflammatory conditions. mdpi.com The core structures of these patented molecules often feature substituted pyridine (B92270) rings, and a precursor like (6-Bromopyridin-3-yl)methanamine could logically be employed in their synthesis, where the amine functionality allows for the building of the heterocyclic core and the bromo-substituent provides a handle for further diversification through cross-coupling reactions.

The development of multifunctional scaffolds is a key area in drug discovery, allowing for the creation of molecules with tailored properties. While specific examples utilizing (6-Bromopyridin-3-yl)methanamine dihydrochloride are not readily found, the synthesis of related structures provides insight into its potential. For example, research into tren-based (tris(2-aminoethyl)amine) ligands, which are used to create complex metal-binding scaffolds, has involved the use of bromopyridine derivatives. These scaffolds can be functionalized to create molecules with specific catalytic or biological activities. The aminomethyl group of (6-Bromopyridin-3-yl)methanamine could be used to attach the pyridine ring to a central core like tren, while the bromine atom would remain available for further functionalization, thereby creating a multifunctional scaffold.

Utilization in Medicinal Chemistry Research as a Chemical Probe or Intermediate Scaffold

In the quest for new drugs, this compound and its parent amine serve as crucial intermediates for the synthesis of libraries of compounds for biological screening.

The pyridine moiety is a common feature in many biologically active molecules. The aminomethyl group of (6-Bromopyridin-3-yl)methanamine provides a convenient attachment point for building larger molecules that can act as ligands for various biological targets. For instance, in a study focused on developing novel anti-mycobacterial agents, researchers synthesized a series of pyrazolo[1,5-a]pyrimidin-7-amines. While this particular study utilized the isomeric (6-bromopyridin-2-yl)methanamine, it highlights the utility of the bromopyridinyl)methanamine scaffold in generating compounds with therapeutic potential. The bromine atom on the pyridine ring can be used to introduce further diversity into the molecule through reactions like Suzuki or Buchwald-Hartwig couplings, allowing for the fine-tuning of the ligand's interaction with its biological target.

Compound Class Biological Target/Application Key Synthetic Precursor
Pyrazolo[1,5-a]pyrimidin-7-aminesAnti-mycobacterial agents(6-bromopyridin-2-yl)methanamine

This table showcases a related application of a structural isomer, indicating the potential of the (6-Bromopyridin-3-yl)methanamine scaffold in similar synthetic strategies.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of lead compounds to improve their efficacy and properties. (6-Bromopyridin-3-yl)methanamine is an excellent building block for SAR studies due to its two reactive sites. The primary amine can be acylated, alkylated, or used in reductive amination reactions to explore the impact of different substituents on one part of the molecule. Simultaneously, the bromine atom can be replaced with a wide variety of groups using palladium-catalyzed cross-coupling reactions. This dual functionality allows for the systematic modification of a lead scaffold, enabling chemists to understand how different structural features influence the compound's properties without detailing the specific biological outcomes.

Functional Group Potential Modification Reactions Purpose in SAR Studies
Primary AmineAcylation, Alkylation, Reductive AminationExplore the effect of N-substituents on molecular properties.
Bromo SubstituentSuzuki, Sonogashira, Buchwald-Hartwig couplingsIntroduce diverse aryl, alkynyl, and amino groups to probe steric and electronic effects.

Applications in Materials Science (if reported as an intermediate for polymers, etc.)

Currently, there are no specific reports in the scientific literature detailing the application of this compound as an intermediate for the synthesis of polymers or other materials. However, the chemistry of pyridine-based polymers is an active area of research. In principle, the bifunctional nature of this compound could allow for its incorporation into polymer chains, with the pyridine ring potentially imparting interesting electronic or metal-coordinating properties to the resulting material.

Catalytic Applications

Derivative compounds, such as those based on the isomeric (6-bromopyridin-2-yl)methanamine, have been incorporated into more complex ligand structures like tris[(6-bromopyridin-2-yl)methyl]amine. These types of tripodal ligands are known to form coordination complexes with various metals, which are then studied for their potential in areas like bioinorganic chemistry and catalysis. However, analogous research and detailed findings for the '3-yl' isomer specified are not present in published studies.

Therefore, no research findings or data tables on reaction yields, enantiomeric excess, or turnover numbers can be provided for the catalytic use of This compound . Further research would be required to explore and establish any potential catalytic roles for this compound or its derivatives.

Structural Analogs and Structure Reactivity Relationships

Systematic Modification of the Pyridine (B92270) Ring Substitution Pattern

The position of the substituents on the pyridine ring plays a critical role in the molecule's electronic properties and, consequently, its reactivity. The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. The reactivity is influenced by the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iqresearchgate.net

In (6-Bromopyridin-3-yl)methanamine (B111386), the bromine atom is at the 6-position (ortho to the nitrogen) and the aminomethyl group is at the 3-position (meta to the nitrogen). This substitution pattern influences the reactivity of the pyridine ring. For instance, nucleophilic aromatic substitution (SNAr) reactions are generally favored at the 2- and 4-positions of the pyridine ring due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. researchgate.net Therefore, the bromine at the 6-position is susceptible to displacement by nucleophiles.

A structural isomer, (2-Bromopyridin-3-yl)methanamine, would exhibit different reactivity. The bromine atom at the 2-position is highly activated towards nucleophilic substitution. Another isomer, (5-Bromo-2-methylpyridin-3-yl)amine, has been used in Suzuki cross-coupling reactions to synthesize a variety of pyridine derivatives, demonstrating the utility of bromo-substituted pyridines in forming new carbon-carbon bonds.

The introduction of different substituents on the pyridine ring can further modify its reactivity. Electron-donating groups would be expected to decrease the ring's susceptibility to nucleophilic attack, while additional electron-withdrawing groups would enhance it. A study on 3-substituted 2,6-dichloropyridines found that the regioselectivity of nucleophilic substitution was influenced by the steric bulk of the substituent at the 3-position.

Table 1: Comparison of Reactivity Based on Pyridine Ring Substitution

CompoundKey Structural FeatureExpected Impact on Reactivity
(6-Bromopyridin-3-yl)methanamineBromo at 6-position, aminomethyl at 3-positionSusceptible to nucleophilic substitution at the 6-position.
(2-Bromopyridin-3-yl)methanamineBromo at 2-position, aminomethyl at 3-positionHighly activated for nucleophilic substitution at the 2-position.
(5-Bromo-2-methylpyridin-3-yl)amineBromo at 5-position, methyl at 2-position, amino at 3-positionDemonstrates reactivity in palladium-catalyzed cross-coupling reactions.

Variation of the Alkyl Chain Length and Amine Functionalization

Modification of the aminomethyl side chain, including extending the alkyl chain and altering the amine functionalization, can significantly impact the compound's physicochemical properties and reactivity.

Functionalization of the amine group, such as through N-alkylation to form N-methyl-(6-Bromopyridin-3-yl)methanamine or N,N-dimethyl-(6-Bromopyridin-3-yl)methanamine, would also alter its properties. N-alkylation increases the steric bulk around the nitrogen and can affect its nucleophilicity and basicity. While alkyl groups are electron-donating, which should increase basicity, steric hindrance can sometimes decrease the accessibility of the lone pair, affecting its reactivity. The synthesis of N-[(6-Chloropyridin-3-yl)methyl]methylamine, a structural analog, has been reported. nih.govchemrxiv.org

Table 2: Predicted Impact of Alkyl Chain and Amine Functionalization

CompoundModificationPredicted Impact
(6-Bromopyridin-3-yl)ethanamineAlkyl chain extended by one carbonMay alter basicity and conformational flexibility.
N-Methyl-(6-Bromopyridin-3-yl)methanamineN-methylation of the amineIncreased steric hindrance; potential change in basicity and nucleophilicity.
N,N-Dimethyl-(6-Bromopyridin-3-yl)methanamineN,N-dimethylation of the amineGreater steric hindrance compared to N-methylation; likely reduced nucleophilicity.

Impact of Halogen Identity (e.g., Chlorine, Iodine) on Reactivity

The nature of the halogen atom at the 6-position of the pyridine ring is a key determinant of the compound's reactivity, particularly in reactions involving the carbon-halogen bond. The typical reactivity order for halogens as leaving groups in nucleophilic aromatic substitution reactions is F > Cl > Br > I. This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine.

However, in other reactions, such as metal-catalyzed cross-coupling reactions, the reactivity order is often reversed (I > Br > Cl), reflecting the weaker carbon-halogen bond strength for heavier halogens.

(6-Chloropyridin-3-yl)methanamine: The synthesis of this chloro-analog has been documented. nih.gov Due to the stronger C-Cl bond compared to the C-Br bond, this compound would be expected to be less reactive in reactions where C-X bond cleavage is the rate-determining step, such as in certain cross-coupling reactions. Conversely, in nucleophilic aromatic substitutions where the initial attack is rate-determining, the chloro-analog might be slightly more reactive than the bromo-analog.

(6-Iodopyridin-3-yl)methanamine: This iodo-analog is commercially available. researchgate.net The C-I bond is the weakest among the halogens, making this compound the most reactive in reactions like Suzuki and Heck couplings.

Table 3: Comparison of Reactivity Based on Halogen Identity

CompoundHalogenCarbon-Halogen Bond StrengthExpected Reactivity in SNAr (Nucleophilic Attack is RDS)Expected Reactivity in Cross-Coupling (C-X Cleavage is RDS)
(6-Chloropyridin-3-yl)methanamineChlorineStrongestPotentially higher than bromo-analogLowest
(6-Bromopyridin-3-yl)methanamineBromineIntermediateIntermediateIntermediate
(6-Iodopyridin-3-yl)methanamineIodineWeakestLowestHighest

Influence of Salt Form (e.g., Hydrochloride vs. Free Base) on Chemical Behavior

The salt form of an amine can have a profound impact on its chemical and physical properties compared to the free base. (6-Bromopyridin-3-yl)methanamine dihydrochloride (B599025) is an acid salt, meaning the basic amine group has been protonated by two equivalents of hydrochloric acid.

Solubility: One of the most significant differences is solubility. Hydrochloride salts of amines are generally much more soluble in water and other polar protic solvents than their corresponding free bases. researchgate.net This is because the ionic salt can interact more favorably with the polar solvent molecules. For instance, a study on another amine-containing compound showed a 13-fold improvement in water solubility for the hydrochloride salt compared to the free base. nih.gov

Reactivity: The reactivity of the amine group is markedly different. In the dihydrochloride salt, the lone pair of electrons on the nitrogen is involved in a bond with a proton, rendering it non-nucleophilic. To participate in reactions where the amine acts as a nucleophile, the free base must be generated by treatment with a base.

Stability and Handling: Amine salts are often crystalline solids that are more stable and easier to handle than the free bases, which can be oils or low-melting solids and may be more susceptible to degradation (e.g., through oxidation).

The pH of the reaction medium is a critical factor. In acidic conditions, the compound will exist predominantly in its protonated (dihydrochloride) form. In basic conditions, it will be deprotonated to the free base. The pH-solubility profile of a basic compound and its salt are typically identical except during the phase transition. nih.gov

Table 4: Comparison of Properties: Dihydrochloride Salt vs. Free Base

Property(6-Bromopyridin-3-yl)methanamine Dihydrochloride(6-Bromopyridin-3-yl)methanamine (Free Base)
Form Crystalline solidLikely an oil or low-melting solid
Water Solubility HighLow
Amine Reactivity Non-nucleophilic (protonated)Nucleophilic
Stability Generally higherPotentially lower; more prone to oxidation
Handling Easier to handle and weigh accuratelyCan be more challenging to handle

Future Research Directions and Unexplored Potential

Development of Greener Synthetic Routes and Sustainable Methodologies

The traditional synthesis of pyridine (B92270) derivatives often involves multi-step processes with harsh reagents and significant waste generation. Future research should prioritize the development of more environmentally benign and efficient synthetic strategies for (6-Bromopyridin-3-yl)methanamine (B111386) dihydrochloride (B599025) and its analogs.

One promising avenue is the adoption of flow chemistry . The use of flow microreactors for the synthesis of disubstituted pyridines from dibromopyridines via Br/Li exchange has been demonstrated to avoid the need for cryogenic conditions, a significant step towards greener processing. rsc.orgresearchgate.net Applying similar continuous-flow methodologies to the synthesis and derivatization of (6-Bromopyridin-3-yl)methanamine could offer enhanced reaction control, improved safety, and reduced waste streams.

Another critical area for development is biocatalysis . The enzymatic synthesis of amine-containing pharmaceuticals is a rapidly advancing field that offers high selectivity and mild reaction conditions. mdpi.comresearchgate.netmdpi.com Exploring the potential of enzymes, such as transaminases or imine reductases, for the asymmetric synthesis of chiral derivatives of (6-Bromopyridin-3-yl)methanamine could provide access to enantiopure compounds with novel biological activities. This approach aligns with the principles of green chemistry by utilizing renewable catalysts and often aqueous reaction media.

The development of novel catalytic systems that minimize waste and energy consumption is also paramount. This includes exploring heterogeneous catalysts that can be easily recovered and reused, as well as catalyst-free synthetic methods where possible. nih.govmdpi.com

Sustainable MethodologyPotential Advantages for (6-Bromopyridin-3-yl)methanamine Synthesis
Flow Chemistry Improved reaction control, enhanced safety, reduced waste, avoidance of cryogenic conditions.
Biocatalysis High enantioselectivity, mild reaction conditions, use of renewable catalysts, reduced environmental impact.
Heterogeneous Catalysis Catalyst recyclability, simplified product purification, continuous processing potential.

Discovery of Novel Reactivity and Unconventional Transformations

The reactivity of (6-Bromopyridin-3-yl)methanamine dihydrochloride is largely dictated by the bromine atom on the pyridine ring and the primary amine functionality. Future research should aim to uncover novel and unconventional transformations that expand the synthetic utility of this molecule.

A key area of exploration is the C-H functionalization of the pyridine ring. beilstein-journals.orgrsc.org While the bromine atom provides a handle for traditional cross-coupling reactions, direct C-H activation at other positions on the pyridine nucleus would open up new avenues for derivatization, allowing for the introduction of a wide range of functional groups without the need for pre-functionalized starting materials. nih.govrsc.org

Palladium-catalyzed cross-coupling reactions remain a cornerstone of modern synthetic chemistry, and further exploration of their application to (6-Bromopyridin-3-yl)methanamine is warranted. acs.orgrsc.orgacs.orgnih.gov Investigating novel coupling partners and catalytic systems, including ligand-free conditions, could lead to the efficient synthesis of highly substituted bipyridines and other complex heterocyclic systems. mdpi.comrsc.org The development of selective cross-coupling reactions that differentiate between the C-Br bond and potential C-H activation sites would be particularly valuable.

The burgeoning field of photoredox catalysis offers exciting possibilities for the unconventional functionalization of bromopyridines. princeton.edunih.govscispace.comsigmaaldrich.com Visible-light-mediated reactions can facilitate transformations that are difficult to achieve through traditional thermal methods, such as radical additions and couplings. nih.gov Exploring the photoredox-catalyzed reactions of (6-Bromopyridin-3-yl)methanamine could lead to the discovery of entirely new reaction pathways and the synthesis of novel molecular architectures.

Reaction TypePotential for Novel Transformations
C-H Functionalization Direct introduction of functional groups at various positions on the pyridine ring, increasing molecular complexity. beilstein-journals.orgrsc.orgnih.govrsc.org
Advanced Cross-Coupling Synthesis of complex bi- and poly-heterocyclic systems with tailored electronic and steric properties. mdpi.comacs.orgrsc.orgacs.orgnih.gov
Photoredox Catalysis Access to radical-mediated transformations, enabling unique bond formations under mild conditions. princeton.edunih.govscispace.comsigmaaldrich.comnih.gov

Computational Design of Advanced Derivatives with Tailored Reactivity

Computational chemistry and in silico design are powerful tools for accelerating the discovery of new molecules with desired properties. Future research should leverage these methods to design advanced derivatives of (6-Bromopyridin-3-yl)methanamine with tailored reactivity and functionality.

Quantum chemical calculations , such as Density Functional Theory (DFT), can be employed to understand the electronic structure and reactivity of the molecule. researchgate.nettjnpr.org These studies can predict the most likely sites for electrophilic and nucleophilic attack, guide the selection of reagents and catalysts for desired transformations, and rationalize observed regioselectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking can be used to design derivatives with specific biological activities. researchgate.netnih.govmalariaworld.orgnih.gov By correlating structural features with biological endpoints, it is possible to identify key modifications that are likely to enhance potency and selectivity for a particular target, such as a protein kinase or a G-protein coupled receptor. acs.orgnih.gov This approach is particularly relevant for the development of new therapeutic agents.

The in silico screening of virtual libraries of (6-Bromopyridin-3-yl)methanamine derivatives can rapidly identify promising candidates for synthesis and experimental evaluation. This can significantly reduce the time and resources required for the discovery of new functional molecules.

Computational ApproachApplication in Derivative Design
Density Functional Theory (DFT) Prediction of reactivity, reaction mechanisms, and spectroscopic properties. researchgate.nettjnpr.orgnih.gov
QSAR and Molecular Docking Design of molecules with specific biological activities, prediction of binding affinities and modes. researchgate.netnih.govmalariaworld.orgnih.govacs.orgnih.gov
Virtual Screening High-throughput in silico evaluation of large compound libraries to identify promising candidates.

Expanding Applications in Emerging Fields of Chemical Research

The unique combination of a bromopyridine scaffold and a primary amine functionality makes this compound an attractive building block for applications in a variety of emerging research areas.

In the field of materials science , pyridine derivatives are known to be effective corrosion inhibitors for mild steel. rsc.org The functionalization of graphene oxide with pyridine-based compounds has shown promising results. Future work could explore the potential of (6-Bromopyridin-3-yl)methanamine and its derivatives as components of novel anti-corrosion coatings and functional materials.

In chemical biology , pyridinylimine and pyridinylmethylamine derivatives have been investigated for their ability to modulate the aggregation of metal-associated amyloid-β species, which are implicated in neurodegenerative diseases. researchgate.net The bidentate chelation properties of such compounds are of significant interest. Further research into the metal-coordinating properties of derivatives of (6-Bromopyridin-3-yl)methanamine could lead to the development of new probes and therapeutic agents for neurological disorders.

The application of this compound in organometallic chemistry as a ligand for transition metal complexes is another area ripe for exploration. The pyridine nitrogen and the methanamine group can act as a bidentate ligand, and the bromine atom provides a site for further modification. Such complexes could find applications in catalysis and materials science. mdpi.com

Emerging FieldPotential Application
Materials Science Development of novel corrosion inhibitors and functional materials. rsc.org
Chemical Biology Design of probes and therapeutic agents for neurodegenerative diseases based on metal chelation. researchgate.net
Organometallic Chemistry Synthesis of novel ligands and metal complexes for catalysis and materials applications. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (6-bromopyridin-3-yl)methanamine dihydrochloride, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or catalytic coupling reactions. For example, bromopyridine derivatives can undergo amination using ammonia or amine precursors under controlled conditions. Purification via recrystallization or column chromatography is critical to achieve >98% purity, as noted in synthesis protocols for structurally similar bromopyridinyl methanamines . Purity verification should involve HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) to confirm the absence of by-products like unreacted bromopyridine intermediates.

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : X-ray crystallography using programs like SHELXL or SHELXS is recommended for definitive structural confirmation, especially to resolve ambiguities in stereochemistry or counterion placement . Complementary techniques include FT-IR for functional group analysis and high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., exact mass ~262.04 g/mol for related dihydrochloride salts) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for bromopyridinyl methanamine derivatives?

  • Methodological Answer : Discrepancies in crystallographic refinement (e.g., unusual bond angles or thermal parameters) may arise from disorder in the dihydrochloride counterions. Use twin refinement in SHELXL and validate models using R-factor convergence and Flack parameter analysis to address enantiomeric ambiguities . For high-resolution data, consider solvent masking and restraints on isotropic displacement parameters .

Q. How does this compound interact with LOXL2 enzymes, and what experimental designs are suitable for inhibition studies?

  • Methodological Answer : The bromine substituent enhances binding to enzyme active sites via halogen bonding, as seen in structurally related LOXL2 inhibitors like (2-chloropyridin-4-yl)methanamine hydrochloride (IC50 = 126 nM) . For inhibition assays:

  • Use recombinant LOXL2 in a fluorometric or colorimetric assay (e.g., Amplex Red for H2O2 detection).
  • Include controls with known inhibitors (e.g., β-aminopropionitrile) and validate results via dose-response curves and Lineweaver-Burk plots to determine inhibition kinetics .

Q. What computational methods predict the reactivity of bromine in this compound for further functionalization?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model bromine’s electrophilicity in cross-coupling reactions. Focus on Fukui indices to identify reactive sites for Suzuki-Miyaura or Buchwald-Hartwig couplings. Compare results with experimental data (e.g., TLC monitoring) to refine predictive accuracy .

Data Analysis and Optimization

Q. How can researchers address discrepancies in purity assessments between HPLC and elemental analysis?

  • Methodological Answer : Contradictions may arise from hygroscopicity (common in dihydrochloride salts) or residual solvents. Dry samples under vacuum before analysis. Cross-validate using Karl Fischer titration for water content and ICP-MS (Inductively Coupled Plasma Mass Spectrometry) for halide stoichiometry. For hygroscopic compounds, report purity as "HPLC area %" alongside elemental analysis .

Q. What crystallographic challenges arise in resolving the dihydrochloride salt form, and how are they mitigated?

  • Methodological Answer : Chloride ions often exhibit positional disorder. Use difference Fourier maps in SHELXE to locate counterions and apply restraints to their thermal parameters. For twinned crystals, employ the Hooft parameter in PLATON or a twin-law matrix in SHELXL to refine data .

Applications in Medicinal Chemistry

Q. What in vitro models are suitable for evaluating the cytotoxicity of bromopyridinyl methanamine derivatives?

  • Methodological Answer : Use cell lines relevant to the target disease (e.g., fibroblasts for fibrosis studies or cancer cell lines like HepG2). Perform MTT assays with 48–72 hr exposure times and calculate IC50 values. Include a stability assessment in cell culture media (e.g., via LC-MS) to account for potential hydrolysis of the dihydrochloride salt .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.